1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a chemical compound belonging to the class of benzoannulenes
Vorbereitungsmethoden
The synthesis of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves several steps, including the formation of the benzoannulene core and subsequent functionalization. One common synthetic route involves the Diels-Alder reaction, followed by oxidative aromatization to obtain the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating cellular functions . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one can be compared with other similar compounds, such as:
- Dibenzo a,dannulene : Shares a similar core structure but differs in functional groups and reactivity .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulene-6-carbonitrile : Another related compound with distinct functional groups and applications .
- 3-(10,11-Dihydro-5H-dibenzo a,dannulen-5-ylidene)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane : Exhibits unique properties due to its additional functional groups and structural modifications .
These comparisons highlight the uniqueness of 1-Methoxy-8,9-dihydro-5H-benzo7
Eigenschaften
Molekularformel |
C12H14O2 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H14O2/c1-14-12-4-2-3-9-5-6-10(13)7-8-11(9)12/h2-4H,5-8H2,1H3 |
InChI-Schlüssel |
VCBHBCOEOVZWMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.